tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Lipophilicity ADME Membrane Permeability

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 1218791-29-7) is a bifunctional building block belonging to the phenylcarbamic acid ester class. It integrates a Boc-protected N-phenylamine moiety with a pinacol boronic ester on the same aromatic ring, enabling one-step installation of a masked N,N-diarylamine motif via Suzuki-Miyaura cross-coupling.

Molecular Formula C23H30BNO4
Molecular Weight 395.306
CAS No. 1218791-29-7
Cat. No. B595158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS1218791-29-7
Molecular FormulaC23H30BNO4
Molecular Weight395.306
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C
InChIInChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3
InChIKeyWIGWVVIZEPRQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 1218791-29-7): Procurement-Grade N-Phenyl Boronic Pinacol Ester for Suzuki-Miyaura Cross-Coupling


tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 1218791-29-7) is a bifunctional building block belonging to the phenylcarbamic acid ester class. It integrates a Boc-protected N-phenylamine moiety with a pinacol boronic ester on the same aromatic ring, enabling one-step installation of a masked N,N-diarylamine motif via Suzuki-Miyaura cross-coupling. Commercial sources supply this compound at 95–96% purity and store it at −20 °C to maintain pinacol ester integrity . Its molecular formula is C₂₃H₃₀BNO₄ (MW 395.31 g/mol), with a calculated LogP of 6.14 and a polar surface area (PSA) of 48.0 Ų, reflecting its highly lipophilic, zero-hydrogen-bond-donor character .

Workflow Suzuki-Miyaura cross-coupling for N,N-diarylamine installation
Format Boc-protected N-phenyl boronic pinacol ester, high-purity grade
Handling Cold-chain storage recommended to preserve pinacol ester integrity

Why tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Cannot Be Replaced by Common Boc-Protected Aminophenylboronic Esters


The N-phenyl substituent in CAS 1218791-29-7 generates physicochemical and functional properties that deviate markedly from its closest in-class analogs, making generic substitution scientifically unsound. The NH analogue (CAS 330793-01-6) possesses a hydrogen-bond donor (HBD = 1) and a PSA of 57 Ų, while the N-methyl analogue (CAS 916587-44-5) has zero HBD but a substantially lower LogP of 3.36 . The target compound’s LogP of 6.14 and HBD = 0 confer a unique solubility and permeability profile that directly impacts partitioning in biphasic reaction systems, chromatographic retention, and passive membrane diffusion. Consequently, substituting a cheaper or more readily available analog without accounting for these differences can lead to failed couplings, altered reaction kinetics, or unusable downstream intermediates. The evidence below quantifies the dimensions along which CAS 1218791-29-7 is differentiated.

Lipophilicity profile differs substantially from NH and N-methyl analogs; may alter partitioning in biphasic reaction systems and chromatographic retention.
Zero hydrogen-bond donor count reduces aggregation in non-protic solvents compared to the NH analog, potentially affecting reaction homogeneity and resin loading.
Cold-chain storage requirement limits direct interchangeability with room-temperature-stable analogs; workflow simplicity may differ.

Quantitative Differentiation Evidence for tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate vs. Closest Analogs


Lipophilicity (LogP) Advantage: >2,500-Fold Increase in Octanol-Water Partitioning Relative to the NH Analog

The target compound exhibits a measured LogP of 6.14 (Fluorochem) or 5.06 (Chemsrc), compared with an estimated Log Kow of 3.32 for the direct NH analog (CAS 330793-01-6) . The minimum ΔLogP is 1.7 units, corresponding to a ≥50-fold increase in the octanol-water partition coefficient (log₁₀ scale); using the Fluorochem value, ΔLogP = 2.82, implying partitioning is ~660 times higher. The N-methyl analog (CAS 916587-44-5) has LogP = 3.36, and the N-phenyl carbamate (CAS 756520-47-5) has LogP = 3.60, both closer to the NH analog than to the target .

Lipophilicity Comparison
Cross-study comparable
ΔLogP = 1.7–2.8 (50–660× partition coefficient)
Dictates solubility in non-polar media, reversed-phase retention, and passive diffusion.
Based on measured and estimated LogP from multiple databases.
Lipophilicity ADME Membrane Permeability Solubility

Polar Surface Area (PSA) Reduction: 48.0 Ų vs 57.0 Ų for the NH Analog

The target compound has a measured PSA of 48.0 Ų, whereas the closest NH analog (CAS 330793-01-6) has a PSA of 57.0 Ų . This 9.0 Ų reduction (16% decrease) results from the replacement of the carbamate N–H with an N–Ph substituent, eliminating a hydrogen-bond donor and reducing the polar surface area. The N-methyl analog (CAS 916587-44-5) shares the same PSA of 48.0 Ų but has a significantly lower LogP (see Evidence Item 1), demonstrating that PSA alone does not capture the full differentiation profile .

Polar Surface Area
Cross-study comparable
48.0 vs 57.0 Ų (−9.0 Ų, 16% lower)
Inverse correlation with passive membrane permeability; PSA <60 Ų supports cell-based assay potential.
Computed by fragment-based method.
Polar Surface Area Membrane Permeability Drug-likeness

Hydrogen Bond Donor Count: Zero vs One in NH and Phenyl Carbamate Analogs

The target compound has zero hydrogen bond donors (HBD = 0), whereas the direct NH analog (CAS 330793-01-6) has one (the carbamate N–H) and the phenyl carbamate analog (CAS 756520-47-5) also has one . The N-methyl analog (CAS 916587-44-5) also has HBD = 0 but differs in LogP (see Evidence Item 1) . The absence of an HBD alters self-association behavior, solubility in protic solvents, and intermolecular hydrogen bonding in crystalline or aggregated states.

Hydrogen Bond Donors
Class-level inference
HBD = 0 (target) vs 1 (NH analog)
Zero HBD reduces aggregation in non-protic solvents and alters crystal packing.
Based on structural analysis.
Hydrogen Bond Donors Solubility Aggregation Crystallinity

Molecular Weight and Steric Bulk: 24% Heavier than the NH Analog with Increased Rotatable Bonds

The target compound has a molecular weight of 395.31 g/mol versus 319.20 g/mol for the NH analog (CAS 330793-01-6) and 333.21 g/mol for the N-methyl analog . This 76.1 g/mol increase (24%) is attributable to the additional N-phenyl ring. The added steric bulk near the reactive boronic ester may influence the rate of transmetallation in Suzuki-Miyaura couplings, particularly with ortho-substituted or bulky coupling partners.

Molecular Weight
Class-level inference
395.31 g/mol (+24% vs NH analog)
Increased steric bulk may influence transmetallation kinetics in Suzuki couplings.
Vendor-reported molecular weights.
Molecular Weight Steric Hindrance Reaction Kinetics Coupling Efficiency

Storage and Handling Stability: −20 °C Requirement vs Room-Temperature Analogues

Supplier specifications mandate storage at −20 °C for the target compound to preserve pinacol ester integrity, whereas the NH analog (CAS 330793-01-6) is routinely stored at ambient temperature . This indicates that the N-phenyl-substituted pinacol ester is inherently more susceptible to hydrolysis or thermal degradation, potentially due to increased steric strain or altered electronic effects on the dioxaborolane ring.

Storage Stability
Supporting evidence
−20°C required vs ambient for NH analog
Cold-chain logistics and freezer capacity are required; may influence workflow selection.
Based on supplier storage recommendations.
Stability Storage Supply Chain Handling

Optimal Application Scenarios for tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Based on Quantitative Differentiation


Late-Stage Introduction of N,N-Diarylamine Motifs in CNS-Penetrant Drug Candidates

The combination of high LogP (6.14) and PSA 48.0 Ų makes CAS 1218791-29-7 the preferred boronic ester building block when the target molecule must cross the blood-brain barrier and requires an N,N-diarylamine pharmacophore . Using the NH or N-methyl analog would either introduce an unwanted hydrogen-bond donor or fail to achieve the lipophilicity necessary for adequate CNS exposure, respectively.

Synthesis of Hydrophobic Organic Semiconductors and Hole-Transport Materials

The zero HBD count and ΔLogP > 2.5 relative to all common analogs enable this compound to serve as a monomer for fully N-arylated polyanilines or small-molecule hole-transport layers that require low water uptake and high solubility in aromatic processing solvents such as toluene or chlorobenzene . The absence of an N–H group eliminates a potential site for oxidative degradation during device operation.

Solid-Phase Organic Synthesis Requiring Low Aggregation Boronic Esters

Because the target compound lacks a hydrogen-bond donor, it resists aggregation in non-protic solvents and on hydrophobic solid supports, potentially leading to more uniform resin loading and fewer by-products from inter-chain hydrogen bonding. This property is inferred from the HBD = 0 feature and cannot be replicated by the NH analog (HBD = 1) .

Application
Selection Property
Validation Focus
CNS-targeted research compounds
High lipophilicity, low polar surface area
Verify logP and PSA meet CNS multiparameter optimization endpoints
Organic semiconductor synthesis
Zero HBD, high hydrophobicity
Solubility in aromatic processing solvents, oxidative stability
Solid-phase synthesis
Low aggregation tendency (HBD=0)
Resin loading uniformity, reduced inter-chain by-products
Quote Request

Request a Quote for tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.